Ethyl 2-{[2-(4-bromophenyl)-2-oxoethyl][(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-{N-[2-(4-BROMOPHENYL)-2-OXOETHYL]4-METHYLBENZENESULFONAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core, a bromophenyl group, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{N-[2-(4-BROMOPHENYL)-2-OXOETHYL]4-METHYLBENZENESULFONAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Bromophenyl Group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide.
Attachment of the Sulfonamide Group: This involves the reaction of the benzothiophene derivative with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the best catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group in the oxoethyl moiety.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohols or amines may be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfonamide interactions.
Mechanism of Action
The mechanism of action of ETHYL 2-{N-[2-(4-BROMOPHENYL)-2-OXOETHYL]4-METHYLBENZENESULFONAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is likely to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with target proteins, while the bromophenyl group may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 2-{N-[2-(4-BROMOPHENYL)-2-OXOETHYL]4-METHYLBENZENESULFONAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzothiophene core, a bromophenyl group, and a sulfonamide linkage. This combination of functional groups provides a unique set of chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C26H26BrNO5S2 |
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Molecular Weight |
576.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-bromophenyl)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H26BrNO5S2/c1-3-33-26(30)24-21-6-4-5-7-23(21)34-25(24)28(16-22(29)18-10-12-19(27)13-11-18)35(31,32)20-14-8-17(2)9-15-20/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
XQHWECBDXGZHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N(CC(=O)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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